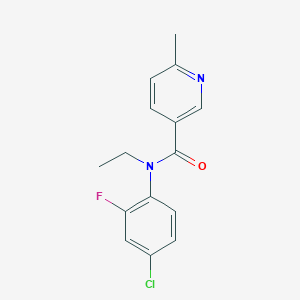
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological and pathological processes.
作用機序
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide is a selective antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and prevents it from functioning normally, leading to a variety of physiological effects. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to inhibit the release of inflammatory cytokines, reduce the production of amyloid beta peptides, and prevent the formation of beta-amyloid fibrils.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has a variety of biochemical and physiological effects, many of which are related to its effects on the α7 nicotinic acetylcholine receptor. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to inhibit the release of inflammatory cytokines, reduce the production of amyloid beta peptides, and prevent the formation of beta-amyloid fibrils. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has also been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, making it an ideal compound for studying the effects of this receptor on various physiological processes. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has some limitations as well. It is a potent compound that must be used with caution, and its effects on other receptors and physiological processes are not well understood.
将来の方向性
There are many future directions for research on N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease and other neurological disorders. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to reduce the production of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide may also have potential as a treatment for pain and inflammation, as well as for other conditions that involve the α7 nicotinic acetylcholine receptor. Further research is needed to fully understand the effects of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide on various physiological processes and to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chloro-2-fluoroaniline with ethyl 6-methyl-3-pyridinecarboxylate to form an intermediate product. This intermediate is then reacted with N,N-diethylformamide to produce N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide. The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the α7 nicotinic acetylcholine receptor, including the inhibition of receptor function and the prevention of receptor desensitization. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been used in studies of Alzheimer's disease, schizophrenia, and other neurological disorders, as well as in studies of pain and inflammation.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-3-19(14-7-6-12(16)8-13(14)17)15(20)11-5-4-10(2)18-9-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCRFRVBJDUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)F)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
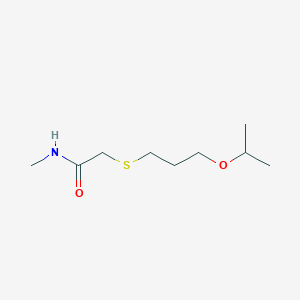
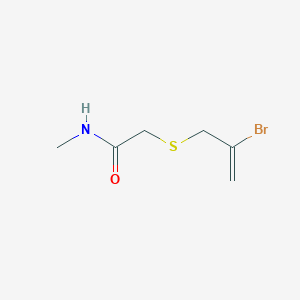

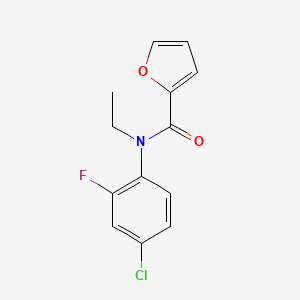
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)

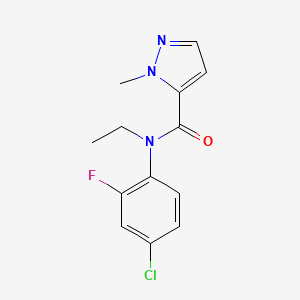
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)